

ZQMT-10: A Novel Therapeutic Approach for Choroidal Neovascularization

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Compound of Interest

Compound Name: ZQMT-10
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic agent **ZQMT-10** and its effects on choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration (nAMD). This document synthesizes preclinical and clinical findings, details experimental methodologies, and elucidates the proposed mechanisms of action, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

Choroidal neovascularization is characterized by the pathological growth of new blood vessels from the choroid into the subretinal space, leading to fluid leakage, hemorrhage, and subsequent vision loss. Current standard-of-care treatments, primarily anti-VEGF therapies, have revolutionized the management of nAMD. However, the need for frequent intravitreal injections and the presence of non-responders highlight the necessity for alternative or complementary therapeutic strategies. **ZQMT-10**, a traditional Chinese medicine, has shown promise in preclinical and clinical settings as a potential adjunctive therapy for CNV.

Efficacy of ZQMT-10 in Choroidal Neovascularization

ZQMT-10 has demonstrated efficacy in both animal models of CNV and in clinical trials involving patients with nAMD. The available data, while still emerging, suggests a significant role for **ZQMT-10** in reducing the pathological hallmarks of CNV.

Preclinical Evidence

A key preclinical study investigated the effect of **ZQMT-10** in a laser-induced CNV mouse model. While specific quantitative data on the reduction of CNV lesion size from this study is not publicly available, the research concluded that **ZQMT-10** significantly alleviated AMD-related retinopathy in this model[1][2]. The primary mechanism identified was the modulation of the CCL2 and CX3CR1 chemokine signaling pathways[1][2].

Clinical Evidence

A multicenter, randomized, double-masked, placebo-controlled clinical trial evaluated the efficacy of **ZQMT-10** as an adjunct to ranibizumab, an anti-VEGF agent, in patients with nAMD. The study found that the combination therapy was non-inferior to ranibizumab monotherapy in improving visual acuity. Notably, the addition of **ZQMT-10** resulted in significant improvements in anatomical outcomes and a reduced treatment burden.

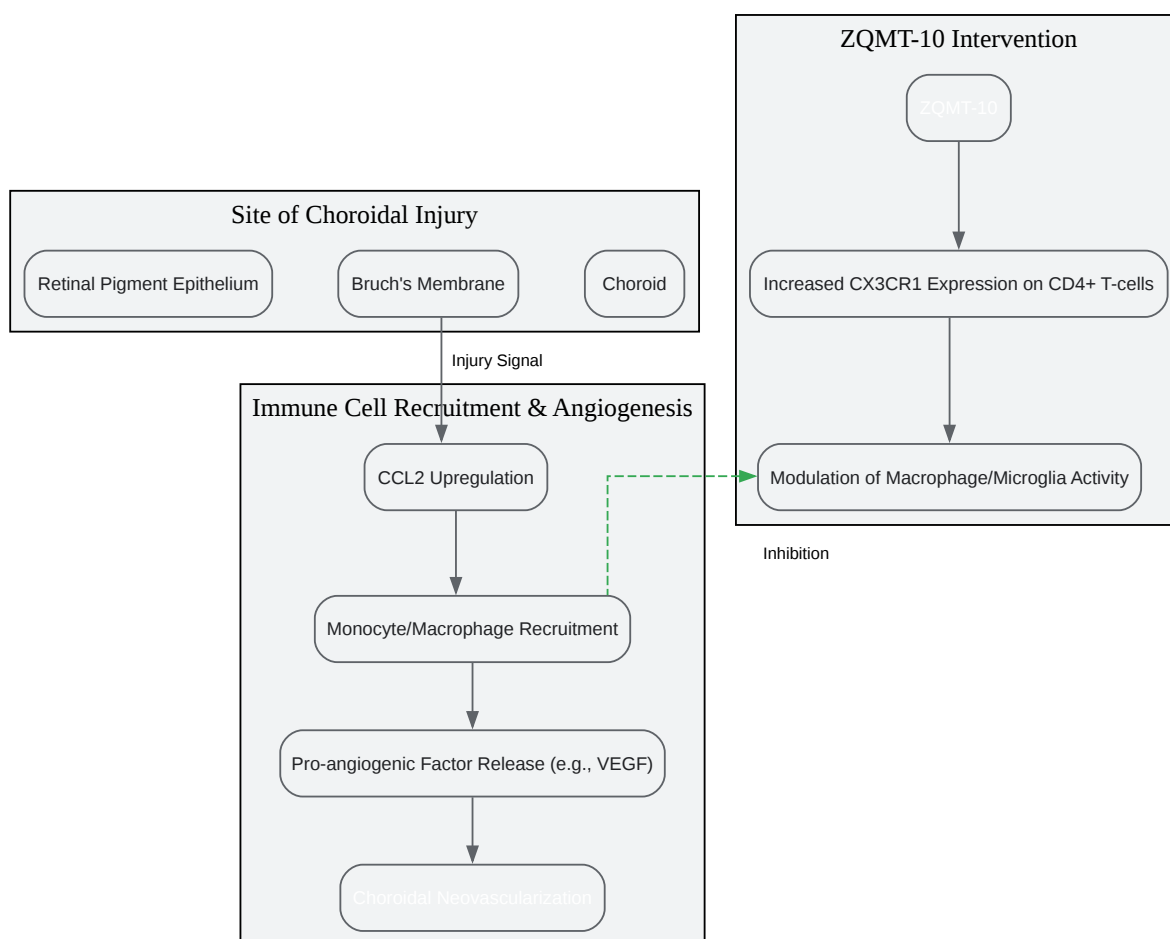
Outcome Measure	ZQMT-10 + Ranibizumab Group	Ranibizumab + Placebo Group	Source
Visual Acuity	Non-inferior improvement compared to the placebo group.	Standard improvement with ranibizumab therapy.	[3]
Anatomical Outcomes	Significant reduction in retinal hemorrhage, fluid, and lesion size.	Standard reduction with ranibizumab therapy.	[3]
Treatment Burden	Significant reduction in the required number of ranibizumab injections (P<0.0001).	Standard number of ranibizumab injections as needed.	[3]

Proposed Mechanisms of Action

The therapeutic effects of **ZQMT-10** in CNV are believed to be multifactorial, involving the modulation of inflammatory pathways and potentially impacting pro-angiogenic signaling cascades.

Modulation of the CCL2/CX3CR1 Signaling Pathway

Preclinical studies indicate that **ZQMT-10** exerts its effects by influencing the CCL2 and/or CX3CR1 signaling pathways[1][2]. In the context of CNV, the chemokine CCL2 is known to recruit inflammatory monocytes to the site of injury, promoting neovascularization. CX3CR1 is a receptor for the chemokine CX3CL1 and is involved in the regulation of microglial and macrophage activation. **ZQMT-10** was found to increase the expression of CX3CR1 in murine CD4+ T cells[1][2]. The depletion of CCL2 and CX3CR1 in a mouse model abolished the therapeutic efficacy of **ZQMT-10**, underscoring the importance of this pathway[1][2].

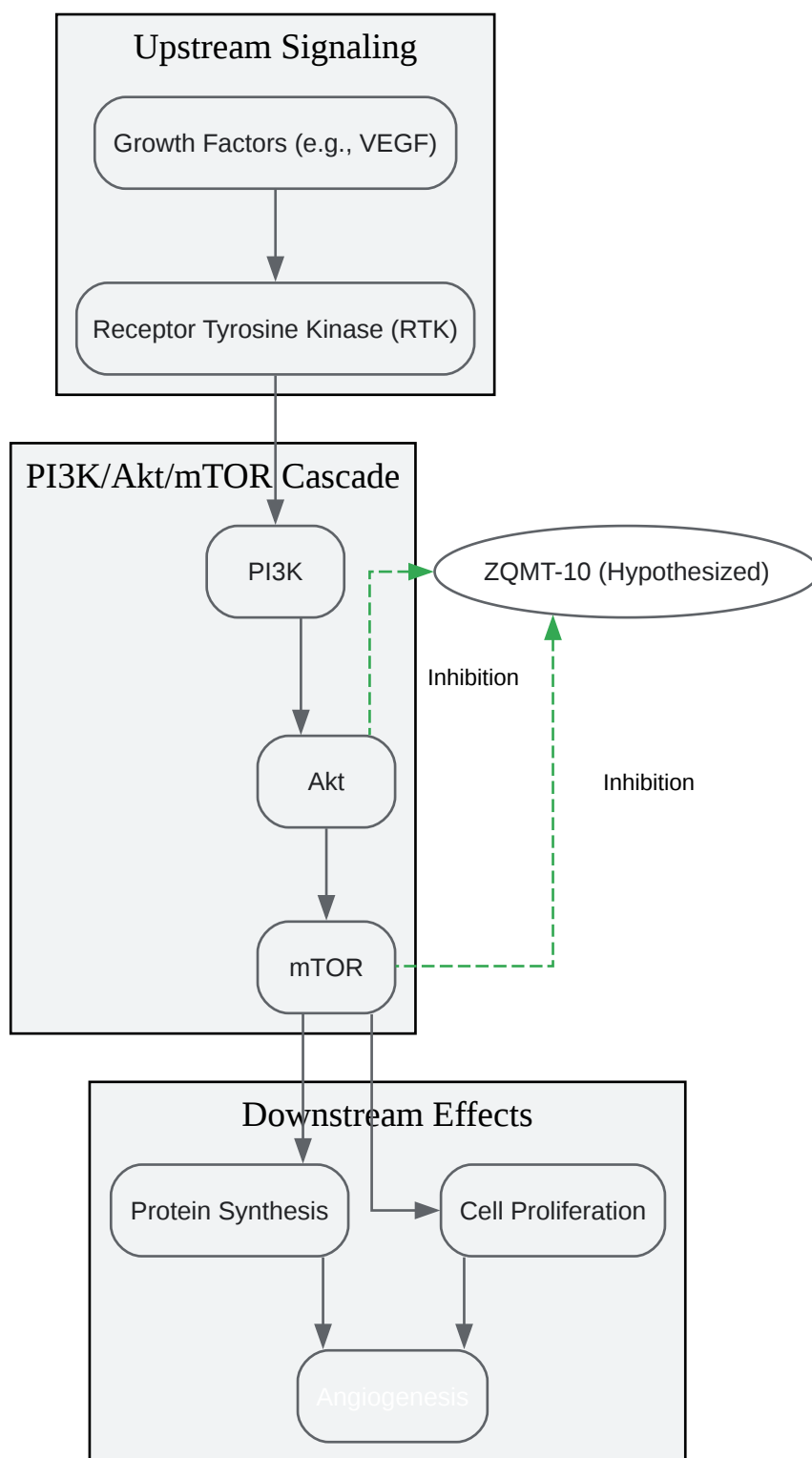


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Proposed CCL2/CX3CR1 Signaling Pathway Modulation by **ZQMT-10**.

Hypothesized Involvement of the Akt/mTOR Signaling Pathway

While direct evidence is currently lacking, the composition of **ZQMT-10**, which includes herbs such as *Panax notoginseng* and *Salvia miltiorrhiza*, suggests a potential role for the PI3K/Akt/mTOR pathway in its anti-angiogenic effects. Both *Panax notoginseng* and *Salvia miltiorrhiza* have been reported to modulate the Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis. It is hypothesized that **ZQMT-10** may inhibit the phosphorylation of key proteins in this pathway, leading to a downstream reduction in the expression of pro-angiogenic factors like VEGF.



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Hypothesized Akt/mTOR Signaling Pathway Inhibition by **ZQMT-10**.

Experimental Protocols

The following sections detail a representative methodology for inducing and evaluating CNV in a mouse model, based on established protocols. This serves as a guide for researchers aiming to investigate the effects of compounds like **ZQMT-10**.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

Animal Model:

- Species: Mouse
- Strain: C57BL/6J (pigmented mice are required for effective laser absorption)
- Age: 6-8 weeks
- Sex: Male or female (consistency in sex is recommended within a study)

Procedure:

- Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.
- Pupil Dilation: Apply 1% tropicamide and 2.5% phenylephrine to the cornea of each eye to achieve mydriasis.
- Laser Photocoagulation:
 - Use a 532 nm diode laser delivered through a slit lamp.
 - Laser parameters: 150-200 mW power, 100 ms duration, 50 μ m spot size.
 - Create four laser spots around the optic nerve in each eye. The formation of a vapor bubble indicates successful rupture of Bruch's membrane.
- Post-Procedure Care: Apply a topical antibiotic to prevent infection and allow the mice to recover on a warming pad.

ZQMT-10 Administration

- Route: Oral gavage is a common method for systemic administration in mice.
- Dosage and Frequency: The specific dosage and frequency for **ZQMT-10** in the preclinical CNV model are not publicly available. These parameters would need to be determined empirically through dose-response studies. As a reference, other oral medications for CNV in mice have been administered daily.
- Vehicle Control: A control group receiving the vehicle solution (e.g., sterile water or saline) should be included in all experiments.

Evaluation of Choroidal Neovascularization

Fluorescein Angiography (FA):

- Time Point: Perform FA 7-14 days post-laser induction.
- Procedure:
 - Anesthetize the mice and dilate their pupils as described above.
 - Inject a sterile solution of 10% sodium fluorescein intraperitoneally.
 - Using a fundus camera, capture images of the retina at early (1-2 minutes) and late (5-7 minutes) phases after injection.
- Analysis: The degree of leakage from the CNV lesions is qualitatively or quantitatively assessed from the captured images.

Choroidal Flat Mount Staining:

- Time Point: Euthanize mice 7-14 days post-laser induction.
- Procedure:
 - Enucleate the eyes and fix them in 4% paraformaldehyde.
 - Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

- Permeabilize the tissue with a detergent (e.g., Triton X-100).
- Incubate with a fluorescently labeled antibody or lectin that binds to endothelial cells, such as isolectin B4 conjugated to Alexa Fluor 488.
- Mount the flat mounts on a slide and image using a confocal microscope.
- Analysis: The area of the fluorescently labeled CNV lesions is quantified using image analysis software (e.g., ImageJ).



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Experimental Workflow for Evaluating **ZQMT-10** in a Laser-Induced CNV Mouse Model.

Conclusion and Future Directions

ZQMT-10 represents a promising area of research for the treatment of choroidal neovascularization. Its potential to reduce lesion size, fluid, and hemorrhage, coupled with the possibility of decreasing the frequency of anti-VEGF injections, warrants further investigation. Future research should focus on:

- Elucidating the precise molecular mechanisms: While the CCL2/CX3CR1 pathway is implicated, further studies are needed to detail the downstream signaling events. The hypothesized role of the Akt/mTOR pathway should be investigated directly.
- Optimizing dosage and delivery: Robust dose-response studies are required to determine the optimal therapeutic window for **ZQMT-10**.
- Long-term safety and efficacy: Larger and longer-duration clinical trials are necessary to establish the long-term safety and sustained efficacy of **ZQMT-10** as a standalone or combination therapy for nAMD.

By addressing these key areas, the full therapeutic potential of **ZQMT-10** in the management of choroidal neovascularization can be realized, potentially offering a valuable new tool for preserving vision in patients with nAMD.

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